Rosiridin

Description

See also: Sedum roseum root (part of).

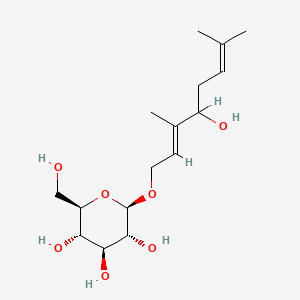

Structure

2D Structure

3D Structure

Properties

CAS No. |

100462-37-1 |

|---|---|

Molecular Formula |

C16H28O7 |

Molecular Weight |

332.39 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E,4S)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3/b10-6+/t11-,12+,13+,14-,15+,16+/m0/s1 |

InChI Key |

PBPYEEMQIFDGSQ-MOIFMYGASA-N |

Isomeric SMILES |

CC(=CC[C@@H](/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)O)C |

Canonical SMILES |

CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rosiridin; (-)-Rosiridin; 6'-O-Deacetylrosiridoside C; |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Biological Activities of Rosiridin from Rhodiola rosea: A Technical Guide for Researchers

An in-depth exploration of the pharmacological potential of Rosiridin, a key bioactive compound isolated from the adaptogenic plant Rhodiola rosea. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing its diverse biological activities, underlying mechanisms of action, and relevant experimental protocols.

Introduction

This compound, a monoterpene glycoside found in Rhodiola rosea, has garnered significant scientific interest for its potential therapeutic applications. Traditionally, Rhodiola rosea has been utilized in folk medicine for its adaptogenic properties, enhancing resistance to physical and mental stress. Modern research has begun to elucidate the specific contributions of its constituent compounds, with this compound emerging as a promising agent with a range of biological effects. This guide provides a detailed overview of the current scientific understanding of this compound's activity, focusing on its neuroprotective, anti-inflammatory, and enzyme-inhibitory properties.

Enzyme Inhibitory Activity

This compound has demonstrated notable inhibitory effects on several key enzymes implicated in various pathological conditions. The following tables summarize the available quantitative data on its enzyme inhibition profile.

Monoamine Oxidase (MAO) Inhibition

This compound has been identified as an inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the catabolism of monoamine neurotransmitters. This inhibitory action suggests its potential in the management of depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][3]

| Enzyme | Concentration | % Inhibition | pIC50 | Reference Compound | pIC50 of Reference |

| MAO-A | 10 µM | 16.2 ± 2.3% | - | Clorgyline | - |

| MAO-B | 10 µM | 83.8 ± 1.1% | 5.38 ± 0.05 | L-deprenyl | 7.23 ± 0.04 |

Alpha-Glucosidase Inhibition

Recent studies have indicated that this compound possesses inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential role for this compound in the management of type 2 diabetes.

| Enzyme | IC50 |

| α-Glucosidase | 40.62 ± 3.74 µM |

Tyrosinase and Neuraminidase Inhibition

While specific IC50 values for this compound's inhibition of tyrosinase and neuraminidase are not yet available in the literature, extracts of Rhodiola rosea have shown activity against these enzymes. Further research is warranted to determine the specific contribution of this compound to these effects. An ethanol extract of Rhodiola rosea exhibited an ED50 value of >10 mg/ml for tyrosinase inhibition, which improved to 0.78 mg/ml after fermentation.[4][5] Flavonols isolated from Rhodiola rosea have demonstrated neuraminidase inhibitory activities with IC50 values ranging from 0.8 to 56.9 µM.[2][3]

Neuroprotective Activity

This compound has been shown to exert significant neuroprotective effects in various preclinical models of neurological disorders. Its mechanisms of action involve the modulation of oxidative stress, neuroinflammation, and apoptotic pathways.

Attenuation of Scopolamine-Induced Cognitive Impairment

In a rat model of scopolamine-induced amnesia, oral administration of this compound (10 mg/kg for 14 days) demonstrated a significant restoration of cognitive function. This was evidenced by a reduction in latency time in the Morris water maze test and an increased percentage of spontaneous alterations in the Y-maze test.[6]

Biochemical Effects of this compound in Scopolamine-Treated Rats:

| Parameter | Effect of this compound Treatment |

| Acetylcholinesterase (AChE) | Restoration of activity |

| Choline Acetyltransferase (ChAT) | Restoration of activity |

| Reduced Glutathione (GSH) | Normalized levels |

| Superoxide Dismutase (SOD) | Normalized levels |

| Malondialdehyde (MDA) | Normalized levels |

| Tumor Necrosis Factor-α (TNF-α) | Normalized levels |

| Interleukin-1β (IL-1β) | Normalized levels |

| Interleukin-6 (IL-6) | Normalized levels |

| Interferon-γ (IFN-γ) | Normalized levels |

| Caspase-3 | Normalized levels |

| Caspase-9 | Normalized levels |

Anti-Huntington's Disease-like Effects

In a 3-nitropropionic acid (3-NPA)-induced rat model of Huntington's disease, this compound (10 mg/kg, p.o.) demonstrated neuroprotective effects by restoring behavioral parameters and modulating several biochemical markers.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate key inflammatory signaling pathways, particularly the NF-κB pathway. By inhibiting the activation of NF-κB, this compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its interaction with and modulation of critical intracellular signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways influenced by this compound.

NF-κB Signaling Pathway in Inflammation

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By preventing the nuclear translocation of NF-κB, this compound suppresses the transcription of genes encoding pro-inflammatory cytokines.

Caspase-3/9 Apoptotic Pathway in Neurodegeneration

This compound has been observed to normalize the levels of activated caspase-3 and caspase-9 in models of neurodegeneration, suggesting an anti-apoptotic effect.[6] This is crucial for its neuroprotective activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

This compound (test compound)

-

Clorgyline (MAO-A specific inhibitor, positive control)

-

L-deprenyl (MAO-B specific inhibitor, positive control)

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive controls in the appropriate buffer.

-

In a 96-well plate, add the MAO-A or MAO-B enzyme solution to each well.

-

Add the test compound (this compound) or positive control at various concentrations to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, kynuramine.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the pIC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Scopolamine-Induced Cognitive Impairment Model

Objective: To evaluate the neuroprotective effect of this compound against scopolamine-induced memory deficits in rats.

Experimental Workflow:

Animal Groups:

-

Group 1 (Control): Vehicle (e.g., saline)

-

Group 2 (Scopolamine): Vehicle + Scopolamine (1 mg/kg, i.p.)

-

Group 3 (this compound): this compound (10 mg/kg, p.o.) + Scopolamine (1 mg/kg, i.p.)

-

Group 4 (Reference Drug): Donepezil (or other standard nootropic) + Scopolamine (1 mg/kg, i.p.)

Procedure:

-

Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Randomly divide the animals into the experimental groups.

-

Administer this compound or the vehicle orally once daily for 14 consecutive days.

-

On the days of behavioral testing, administer scopolamine intraperitoneally 30 minutes before the tests.

-

Conduct behavioral assessments such as the Morris Water Maze and Y-maze to evaluate learning and memory.

-

Following the behavioral tests, sacrifice the animals and collect brain tissue for biochemical analysis of markers such as AChE, ChAT, oxidative stress markers, and inflammatory cytokines.

Conclusion

This compound, a bioactive constituent of Rhodiola rosea, exhibits a compelling profile of biological activities with significant therapeutic potential. Its well-documented inhibitory effects on monoamine oxidases, coupled with its emerging role as an alpha-glucosidase inhibitor, highlight its relevance in the fields of neuropharmacology and metabolic disorders. Furthermore, its neuroprotective and anti-inflammatory actions, mediated through the modulation of key signaling pathways such as NF-κB and caspase-3/9, provide a strong rationale for its further investigation as a lead compound in drug discovery programs. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to guide future research and development efforts aimed at harnessing its full therapeutic potential. Further studies are encouraged to elucidate the precise molecular targets and to obtain more extensive quantitative data on its diverse biological effects.

References

- 1. Evaluation of Rhodiola crenulata and Rhodiola rosea for management of type II diabetes and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuraminidase inhibitory activities of flavonols isolated from Rhodiola rosea roots and their in vitro anti-influenza viral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Attenuates Scopolamine-Induced Cognitive Impairments in Rats via Inhibition of Oxidative and Nitrative Stress Leaded Caspase-3/9 and TNF-α Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Technical Guide to Rosiridin: Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiridin, a monoterpene glycoside, is a significant bioactive compound predominantly found in the plant genus Rhodiola. With growing interest in its therapeutic potential, particularly its neuroprotective and adaptogenic properties, efficient methods for its extraction and purification are paramount for research and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its concentration in various Rhodiola species. It further presents a meticulous compilation of extraction and isolation methodologies, including solvent extraction, accelerated solvent extraction (ASE), and advanced chromatographic techniques such as high-speed counter-current chromatography (HSCCC) and high-performance liquid chromatography (HPLC). Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate reproducible and efficient isolation of this compound for further scientific investigation.

Natural Sources of this compound

This compound is primarily isolated from the roots and rhizomes of plants belonging to the Rhodiola genus, which are native to cold regions of the world. The most prominent and commercially utilized source is Rhodiola rosea L., commonly known as golden root or arctic root.[1] Another notable source is Rhodiola sachalinensis.[2] The concentration of this compound and other bioactive compounds in Rhodiola species can vary depending on the plant's geographical origin, age, and the specific part of the plant used (rhizome vs. root).

Table 1: Quantitative Content of this compound and Other Major Bioactive Compounds in Rhodiola rosea

| Plant Part | Extraction Method | This compound Content | Other Major Compounds Content | Reference |

| Roots | Methanol Extraction followed by HSCCC | 1.8 mg (from 100 mg purified fraction, 92% purity) | Rosavin (3.4 mg, 97% purity), Salidroside (0.5 mg, 90% purity), Rosarin (1.3 mg, 99% purity), Rosin (1.2 mg, 95% purity) | [3] |

| Rhizomes | Methanolic Accelerated Solvent Extraction (ASE) | Identified, but not quantified individually | Salidroside (300.11 mg/100 g), Rosavin (1565.06 mg/100 g) | [1] |

| Roots/Rhizomes | Water Extract | Showed 88.9% MAO-B inhibition at 100 µg/mL | Not specified | [4][5] |

| Roots/Rhizomes | Methanol Extract | Showed 81.8% MAO-B inhibition at 100 µg/mL | Not specified | [4][5] |

Extraction Methodologies

The initial step in isolating this compound involves extracting the compound from the plant material. The choice of extraction method significantly impacts the yield and purity of the final product.

Solvent Extraction

Conventional solvent extraction using maceration or Soxhlet apparatus is a common method. Ethanol and methanol are frequently used solvents.

Experimental Protocol: Ethanolic Maceration

-

Preparation of Plant Material: Dried and powdered Rhodiola rosea roots and rhizomes are used.

-

Solvent: 70% (v/v) ethanol is prepared.

-

Extraction: The powdered plant material is macerated in the solvent at a solid-to-solvent ratio of 1:20. The mixture is shaken in a rotary shaker for 24 hours at 20°C.

-

Filtration: The extract is filtered to separate the solid plant material from the liquid extract.

-

Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Accelerated Solvent Extraction (ASE)

ASE is a more efficient method that utilizes elevated temperatures and pressures to enhance extraction.

Experimental Protocol: Methanolic ASE

-

Preparation of Plant Material: Freeze-dried and powdered Rhodiola rosea rhizomes are used.

-

Solvent: 85% methanol.

-

ASE Parameters:

-

Temperature: 60°C

-

Pressure: 68.9 bar

-

Extraction Cycles: 3

-

Static Extraction Time per Cycle: 5 minutes

-

-

Collection: The resulting extract is collected for further purification. Methanolic ASE has been shown to be a superior method for extracting various substance groups from Rhodiola rosea.[1]

Dynamic Countercurrent Extraction

This method involves a continuous flow of solvent against the movement of the plant material, which can improve extraction efficiency.

Experimental Protocol: Dynamic Countercurrent Extraction

-

Preparation of Plant Material: Dried and crushed Rhodiola rosea roots (40 mesh).

-

Solvent System: 80% alcohol solution containing 2% hexadecyl trimethyl quaternary ammonium bromide and 1% potassium acetate. The solvent is used at a 10:1 ratio to the plant material weight.

-

Extraction: Dynamic countercurrent extraction is performed at 25°C.

-

Concentration: The resulting extract is concentrated under vacuum to a specific gravity of 1.15-1.20.

-

Precipitation: Acidified pure water (7 times the weight of the concentrate) is added, and the mixture is refrigerated overnight to precipitate impurities.

-

Final Product: The supernatant is spray-dried to obtain the final extract.

Isolation and Purification Protocols

Following extraction, chromatographic techniques are employed to isolate and purify this compound from the crude extract.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

Experimental Protocol: HSCCC for this compound Isolation

-

Sample Preparation: A methanol extract of Rhodiola rosea roots is first fractionated using liquid-liquid partition and a polyamide column clean-up.

-

HSCCC System: A semi-preparative HSCCC instrument is used.

-

Solvent System: A two-phase solvent system of ethyl acetate:butanol:water (3:2:5 v/v/v) is prepared.

-

Elution Mode: Head-to-tail elution.

-

Operating Parameters:

-

Flow rate: 1.5 mL/min

-

Rotary speed: 1000 rpm

-

-

Fraction Collection: Fractions are collected and analyzed. This compound is typically found in one of the later fractions.

-

Further Purification (if necessary): The this compound-containing fraction can be further purified by semi-preparative HPLC. A study using this method yielded this compound with 92% purity.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for the final purification and quantitative analysis of this compound.

Experimental Protocol: Analytical HPLC for this compound Quantification

-

HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is used.

-

Column: A C18 reversed-phase column (e.g., ZORBAX SB-C18, 100 mm × 2.1 mm, 1.8 µm).[1]

-

Mobile Phase: A gradient of acetonitrile (B) in water with 0.1% formic acid (A).

-

Gradient Program: 2% B to 22% B over 13.33 min, then to 70% B at 22.22 min, and back to 2% B at 22.66 min.[6]

-

-

Detection: UV detection at 221 nm (for phenylethanoids) and 251 nm (for phenylpropanoids including this compound).[7]

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

Table 2: Summary of Chromatographic Conditions for this compound Isolation and Analysis

| Technique | Column/Support | Mobile Phase/Solvent System | Detection | Purity/Yield | Reference |

| HSCCC | Liquid-Liquid | Ethyl acetate:butanol:water (3:2:5) | UV (fraction analysis) | 92% purity | [3] |

| HPLC (Analytical) | C18 reversed-phase | Acetonitrile/Water with 0.1% formic acid (gradient) | UV at 251 nm | Quantitative analysis | [1][6][7] |

| Semi-preparative HPLC | Synergi-hydro RP C18 | Not specified | Not specified | Further purification of HSCCC fractions | [3] |

Visualizing Workflows and Mechanisms

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from Rhodiola rosea.

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway: Monoamine Oxidase Inhibition by this compound

This compound has been shown to inhibit monoamine oxidases A and B (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5] This inhibitory action is believed to contribute to its antidepressant and neuroprotective effects.

Caption: this compound's inhibition of monoamine oxidase.

Conclusion

This guide provides a detailed overview of the natural sources and methodologies for the isolation of this compound, tailored for a scientific audience. The compiled quantitative data and step-by-step protocols for extraction and chromatographic purification serve as a valuable resource for researchers aiming to isolate this compound for pharmacological studies and potential drug development. The provided workflows and pathway diagrams offer a clear visual representation of the key processes involved. Adherence to these detailed methods will facilitate the efficient and reproducible isolation of high-purity this compound, thereby advancing our understanding of its biological activities and therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Analysis of the marker compounds of Rhodiola rosea L. (golden root) by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Monoamine oxidase inhibition by Rhodiola rosea L. roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rhodiosin and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Rosiridin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiridin, a monoterpene glycoside isolated from Rhodiola species, notably Rhodiola rosea and Rhodiola sachalinensis, has emerged as a compound of significant interest within the scientific community. Possessing a range of pharmacological activities, this compound demonstrates notable potential for therapeutic applications, particularly in the realm of neurodegenerative and affective disorders. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its enzyme inhibition, neuroprotective effects, and modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Monoamine Oxidase Inhibition

A primary and well-documented pharmacological property of this compound is its ability to inhibit monoamine oxidases (MAO), enzymes crucial in the catabolism of monoamine neurotransmitters.

Quantitative Data

This compound has been shown to inhibit both MAO-A and MAO-B, with a more pronounced effect on the latter.[1][2] This selective inhibition suggests potential therapeutic benefits in conditions such as depression and senile dementia.[1][2]

| Enzyme | Concentration | % Inhibition | pIC50 | Reference |

| MAO-A | 10 µM | 16.2 ± 2.3% | Not Determined | [1] |

| MAO-B | 10 µM | 83.8 ± 1.1% | 5.38 ± 0.05 | [1][2] |

Experimental Protocol: MAO Inhibition Assay

The inhibitory activity of this compound against MAO-A and MAO-B was determined using a fluorescence-based microtiter plate bioassay.[2]

-

Enzyme Source: Human recombinant MAO-A and MAO-B.[2]

-

Substrate: Kynuramine.[2]

-

Principle: Non-fluorescent kynuramine is oxidatively deaminated by MAO to the fluorescent metabolite 4-hydroxyquinoline.[2]

-

Procedure:

-

This compound, dissolved in a suitable solvent, is pre-incubated with the MAO enzyme in a buffer solution.

-

The substrate, kynuramine, is added to initiate the enzymatic reaction.

-

The reaction is incubated for a specific period at a controlled temperature.

-

The reaction is stopped, and the fluorescence of the product, 4-hydroxyquinoline, is measured at an appropriate excitation and emission wavelength.

-

The percentage of inhibition is calculated by comparing the fluorescence in the presence of this compound to that of a control reaction without the inhibitor.

-

The pIC50 value is calculated from the concentration-response curve.[2]

-

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in preclinical models of cognitive impairment and neurodegenerative disease.[3][4]

Scopolamine-Induced Cognitive Impairment Model

In a rat model of scopolamine-induced cognitive deficits, this compound treatment was shown to ameliorate memory impairment and mitigate oxidative and nitrative stress.[3]

| Biomarker | Scopolamine Control | This compound (10 mg/kg) + Scopolamine | % Change with this compound | Reference |

| Oxidative Stress Markers | ||||

| Malondialdehyde (MDA) | Increased | Significantly Decreased | ↓ | [3] |

| Reduced Glutathione (GSH) | Decreased | Significantly Increased | ↑ | [3] |

| Superoxide Dismutase (SOD) | Decreased | Significantly Increased | ↑ | [3] |

| Catalase (CAT) | Decreased | Significantly Increased | ↑ | [3] |

| Pro-inflammatory Cytokines | ||||

| TNF-α | Increased | Significantly Decreased | ↓ | [3] |

| IL-1β | Increased | Significantly Decreased | ↓ | [3] |

| IL-6 | Increased | Significantly Decreased | ↓ | [3] |

| Apoptotic Markers | ||||

| Caspase-3 | Increased | Significantly Decreased | ↓ | [3] |

| Caspase-9 | Increased | Significantly Decreased | ↓ | [3] |

-

Animal Model: Male Wistar rats.[3]

-

Induction of Cognitive Impairment: Intraperitoneal (i.p.) injection of scopolamine.[3]

-

Treatment: Oral administration of this compound (10 mg/kg) for 14 days.[3]

-

Behavioral Assessments: Morris Water Maze and Y-maze tests to evaluate spatial learning and memory.[3]

-

Biochemical Analysis: Following behavioral tests, brain tissues are homogenized and analyzed for levels of oxidative stress markers, pro-inflammatory cytokines, and caspases using standard biochemical assays (e.g., ELISA, spectrophotometric assays).[3]

3-Nitropropionic Acid-Induced Huntington's Disease Model

This compound has also shown therapeutic potential in a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NPA).[4]

| Biomarker | 3-NPA Control | This compound (10 mg/kg) + 3-NPA | % Change with this compound | Reference |

| Oxidative Stress Markers | ||||

| Malondialdehyde (MDA) | Increased | Significantly Decreased | ↓ | [4] |

| Reduced Glutathione (GSH) | Decreased | Significantly Increased | ↑ | [4] |

| Catalase (CAT) | Decreased | Significantly Increased | ↑ | [4] |

| Neuroinflammatory Markers | ||||

| TNF-α | Increased | Significantly Decreased | ↓ | [4] |

| IL-1β | Increased | Significantly Decreased | ↓ | [4] |

| Other Biochemical Parameters | ||||

| Acetylcholinesterase (AChE) | Increased | Significantly Decreased | ↓ | [4] |

| Succinate Dehydrogenase | Decreased | Significantly Increased | ↑ | [4] |

| Brain-Derived Neurotrophic Factor (BDNF) | Decreased | Significantly Increased | ↑ | [4] |

-

Animal Model: Male Wistar rats.[4]

-

Induction of Huntington's-like Symptoms: Intraperitoneal (i.p.) injection of 3-nitropropionic acid.[4]

-

Treatment: Oral administration of this compound (10 mg/kg) for 22 days.[4]

-

Behavioral Assessments: Beam-walk test, hanging wire test, and elevated plus-maze to assess motor coordination and memory.[4]

-

Biochemical Analysis: Following behavioral assessments, brain tissues are processed to measure levels of oxidative stress markers, pro-inflammatory cytokines, acetylcholinesterase activity, succinate dehydrogenase activity, and BDNF levels.[4]

Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of specific signaling pathways involved in inflammation and apoptosis.

Inhibition of Pro-inflammatory and Apoptotic Pathways

This compound has been shown to downregulate the expression of pro-inflammatory cytokines and key apoptotic proteins.[3]

This compound's inhibitory effect on scopolamine-induced signaling.

Experimental Workflow for In Vivo Neuroprotection Studies

The following diagram outlines the typical workflow for investigating the neuroprotective effects of this compound in rodent models.

Workflow for in vivo neuroprotection studies of this compound.

Conclusion

This compound exhibits a compelling pharmacological profile characterized by its potent and selective inhibition of MAO-B and its significant neuroprotective effects in preclinical models of neurodegeneration. Its ability to modulate oxidative stress, neuroinflammation, and apoptotic pathways underscores its potential as a lead compound for the development of novel therapies for a range of neurological disorders. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monoamine oxidase inhibition by Rhodiola rosea L. roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Huntington’s Effect of this compound via Oxidative Stress/AchE Inhibition and Modulation of Succinate Dehydrogenase, Nitrite, and BDNF Levels against 3-Nitropropionic Acid in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Rosiridin: A Technical Guide to its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiridin, a monoterpene glycoside isolated from Rhodiola rosea, has emerged as a compound of significant interest for its potential therapeutic effects on the central nervous system (CNS). Preclinical evidence strongly suggests its role as a neuroprotective agent with potential applications in the management of neurodegenerative diseases and cognitive impairments. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the CNS, with a focus on its mechanism of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring compound that has been traditionally associated with the adaptogenic properties of Rhodiola rosea.[1][2] Modern pharmacological studies have begun to elucidate the specific mechanisms underlying its effects on the CNS. The primary mode of action identified is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, which is implicated in the degradation of key neurotransmitters.[3][4][5] Beyond this, this compound exhibits potent antioxidant, anti-inflammatory, and anti-apoptotic properties, contributing to its overall neuroprotective profile.[2][6][7] This guide synthesizes the available preclinical data to present a detailed technical overview for the scientific community.

Mechanism of Action

This compound's effects on the central nervous system are multifaceted, stemming from its ability to modulate several key biological pathways.

Monoamine Oxidase Inhibition

This compound has been identified as an inhibitor of both MAO-A and MAO-B, with a more pronounced effect on MAO-B.[3][4][5] This inhibition leads to an increase in the synaptic availability of monoamine neurotransmitters, which is a well-established strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[5]

Neuroprotection

This compound demonstrates significant neuroprotective effects through several mechanisms:

-

Antioxidant Activity: this compound combats oxidative stress by enhancing the activity of endogenous antioxidant enzymes and reducing lipid peroxidation.[6][7]

-

Anti-inflammatory Effects: The compound has been shown to suppress the production of pro-inflammatory cytokines in the brain.[6][7]

-

Anti-apoptotic Action: this compound can inhibit programmed cell death by modulating the expression of key apoptotic proteins.[2][6]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various models of CNS disorders.

Table 1: Monoamine Oxidase Inhibition

| Enzyme | Concentration | % Inhibition | pIC50 | Reference |

| MAO-A | 10 µM | 16.2 ± 2.3% | - | [3] |

| MAO-B | 10 µM | 83.8 ± 1.1% | 5.38 ± 0.05 | [3][4][5] |

Table 2: Effects on Antioxidant and Oxidative Stress Markers in Rodent Brains

| Model | Treatment | GSH | SOD | CAT | MDA | Reference |

| Scopolamine-induced cognitive impairment | This compound (10 mg/kg) | Restored to normal | Restored to normal | Restored to normal | Reduced | [2] |

| 3-Nitropropionic acid-induced Huntington's-like model | This compound (10 mg/kg) | Significantly restored | Significantly restored | Significantly restored | Significantly reduced | [4] |

| Aluminum chloride-induced memory impairment | This compound (10 & 20 mg/kg) | Significantly restored | Significantly restored | Significantly restored | Significantly reduced | [8][9] |

GSH: Glutathione; SOD: Superoxide Dismutase; CAT: Catalase; MDA: Malondialdehyde

Table 3: Modulation of Inflammatory and Apoptotic Markers in Rodent Brains

| Model | Treatment | TNF-α | IL-1β | IL-6 | IFN-γ | Caspase-3 | Caspase-9 | Nitrite | Reference |

| Scopolamine-induced cognitive impairment | This compound (10 mg/kg) | Reduced | Reduced | Reduced | Reduced | Reduced | Reduced | - | [2][10] |

| 3-Nitropropionic acid-induced Huntington's-like model | This compound (10 mg/kg) | - | - | - | - | - | - | Significantly modulated | [4] |

| Aluminum chloride-induced memory impairment | This compound (10 & 20 mg/kg) | Significantly reduced | Significantly reduced | Significantly reduced | - | - | - | Significantly reduced | [7] |

TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6; IFN-γ: Interferon-gamma

Table 4: Effects on Neurotransmitter Systems and Signaling Pathways in Rodent Brains

| Model | Treatment | AChE | BuChE | BDNF | NFκB | PI3K | pAkt | Reference |

| 3-Nitropropionic acid-induced Huntington's-like model | This compound (10 mg/kg) | Significantly restored | - | Modulated | - | - | - | [4] |

| Aluminum chloride-induced memory impairment | This compound (10 & 20 mg/kg) | Significantly restored | Significantly restored | Upregulated | Downregulated | Upregulated | Upregulated | [8][11] |

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; BDNF: Brain-Derived Neurotrophic Factor; NFκB: Nuclear Factor kappa B; PI3K: Phosphatidylinositol 3-kinase; pAkt: phosphorylated Akt

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Animal Models

-

Scopolamine-Induced Cognitive Impairment Model:

-

3-Nitropropionic Acid (3-NPA)-Induced Huntington's-like Model:

-

Aluminum Chloride (AlCl₃)-Induced Memory Impairment Model:

Behavioral Assays

-

Morris Water Maze (MWM):

-

Apparatus: A circular pool filled with water made opaque with non-toxic paint. A hidden platform is submerged beneath the water surface in one quadrant.

-

Procedure: Rats are trained over several days to find the hidden platform from different starting positions. Escape latency (time to find the platform) is recorded. A probe trial is conducted with the platform removed to assess spatial memory.[10]

-

-

Y-Maze Test:

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure: Rats are allowed to freely explore the maze for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation, a measure of spatial working memory.[10]

-

Biochemical Assays

-

Antioxidant Enzyme Assays:

-

Brain tissue homogenates are used to measure the activity of GSH, SOD, and CAT using spectrophotometric methods.[2]

-

-

Lipid Peroxidation Assay:

-

The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured in brain homogenates using the thiobarbituric acid reactive substances (TBARS) assay.[2]

-

-

Cytokine Measurement:

-

Levels of TNF-α, IL-1β, and IL-6 in brain tissue are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

-

-

Signaling Protein Analysis:

-

The expression levels of BDNF, NFκB, PI3K, and pAkt in brain homogenates are determined by ELISA or Western blotting.[8]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: Neuroprotective signaling pathways modulated by this compound.

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The compiled evidence strongly supports the potential of this compound as a therapeutic agent for a range of CNS disorders. Its multi-target mechanism of action, encompassing MAO inhibition and robust neuroprotective effects, makes it a compelling candidate for further investigation. Future research should focus on elucidating the precise molecular interactions within the identified signaling pathways, conducting pharmacokinetic and pharmacodynamic studies to optimize dosing, and ultimately, transitioning to well-designed clinical trials to validate these promising preclinical findings in human subjects. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this compound in neuroscience and drug development.

References

- 1. Monoamine oxidase inhibition by Rhodiola rosea L. roots. [sonar.ch]

- 2. This compound Attenuates Scopolamine-Induced Cognitive Impairments in Rats via Inhibition of Oxidative and Nitrative Stress Leaded Caspase-3/9 and TNF-α Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-Huntington’s Effect of this compound via Oxidative Stress/AchE Inhibition and Modulation of Succinate Dehydrogenase, Nitrite, and BDNF Levels against 3-Nitropropionic Acid in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inhibition by Rhodiola rosea L. roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plant-Derived Bioactive Compounds in the Management of Neurodegenerative Disorders: Challenges, Future Directions and Molecular Mechanisms Involved in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Protects Against Aluminum Chloride-Induced Memory Impairment via Modulation of BDNF/NFκB/PI3K/Akt Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Protects Against Aluminum Chloride-Induced Memory Impairment via Modulation of BDNF/NFκB/PI3K/Akt Pathway in Rats [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound Protects Against Aluminum Chloride-Induced Memory Impairment via Modulation of BDNF/NFκB/PI3K/Akt Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Huntington's Effect of this compound via Oxidative Stress/AchE Inhibition and Modulation of Succinate Dehydrogenase, Nitrite, and BDNF Levels against 3-Nitropropionic Acid in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Traditional Medicinal Uses and Pharmacological Activities of Rosiridin-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosiridin is a monoterpene glycoside found predominantly in plants of the Rhodiola genus, which have a rich history in traditional medicine across Europe and Asia.[1][2] Traditionally used as adaptogens to combat stress, fatigue, and mood disorders, these plants are now the subject of intense scientific scrutiny.[3][4][5] This document provides a technical overview of the traditional uses of this compound-containing plants, with a focus on Rhodiola rosea and Rhodiola sachalinensis. It synthesizes the current scientific understanding of this compound's pharmacological activities, presents quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and drug development.

This compound and its Botanical Sources

This compound is a phytochemical primarily isolated from the roots and rhizomes of Rhodiola species (family Crassulaceae).[2][6] The most well-documented sources are Rhodiola rosea (also known as "golden root" or "arctic root") and Rhodiola sachalinensis.[7][8] These plants thrive in cold, high-altitude regions and have been integral to traditional medicine systems in Russia, Scandinavia, and China for centuries.[3][9][10] While Rhodiola roots contain over 140 active ingredients, including the well-studied salidroside and rosavins, this compound is recognized for its distinct neuroprotective and monoamine oxidase (MAO) inhibitory effects.[3][11]

Traditional Medicinal Applications

The use of Rhodiola species is well-documented in the historical medical texts of various cultures. The ancient Greeks used it for headaches, while German researchers noted its application for pain, scurvy, and as an anti-inflammatory agent and stimulant.[1] In Russia and Scandinavian countries, it has been a staple for treating anxiety, fatigue, and depression.[3] Practitioners of Traditional Chinese Medicine (where it is known as "Hong Jing Tian") and Tibetan medicine have long revered it as a powerful adaptogenic tonic, used to enhance stamina, improve work performance, and prevent altitude sickness.[1][4][8][9]

Key Traditional Uses:

-

Adaptogen: Increases resistance to physical, chemical, and emotional stressors.[12]

-

Nervous System Stimulant: Combats fatigue and enhances mental and physical performance.[1][5]

-

Mood Regulation: Alleviates symptoms of depression and anxiety.[3][10]

-

Neuroprotection: Used to improve cognitive functions like memory and concentration.[4]

-

Anti-inflammatory: Applied for conditions like pain and hemorrhoids.[1]

-

Cardioprotection: Used to support cardiovascular health.[5]

Pharmacological Activity and Quantitative Data

Modern research has begun to validate many of the traditional uses of this compound-containing plants, attributing specific bioactivities to this compound. Its most significant reported activity is the inhibition of monoamine oxidases A and B (MAO-A and MAO-B), enzymes linked to the degradation of neurotransmitters like serotonin and dopamine.[7][11] This mechanism provides a strong rationale for its traditional use in treating depression and for its potential in managing senile dementia.[6][7][11]

Furthermore, studies have demonstrated this compound's neuroprotective effects against cognitive impairments. It has been shown to attenuate memory deficits by inhibiting oxidative stress and modulating inflammatory and apoptotic signaling pathways in the brain.[13]

Quantitative Data: Monoamine Oxidase (MAO) Inhibition

The following table summarizes the in-vitro inhibitory activity of this compound against MAO-A and MAO-B.

| Target Enzyme | Compound | Concentration | % Inhibition | pIC50 | Reference |

| MAO-A | This compound | 10 μM | 16.2 ± 2.3% | - | [11][14] |

| MAO-B | This compound | 10 μM | 83.8 ± 1.1% | 5.38 | [11][14] |

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-targeted mechanism. In models of cognitive impairment, this compound has been shown to mitigate scopolamine-induced deficits by reducing oxidative and nitrative stress, which in turn inhibits key downstream inflammatory and apoptotic pathways.[13] Specifically, it downregulates the activation of caspase-3 and caspase-9, critical executioner and initiator caspases in the apoptotic cascade, and suppresses the pro-inflammatory cytokine TNF-α.[13]

Caption: this compound inhibits oxidative stress, thereby downregulating TNF-α and Caspase-3/9 pathways.

Experimental Protocols

This section details methodologies for the extraction of this compound and the assessment of its biological activity, based on published literature.

Extraction and Isolation of this compound

While protocols are often optimized for a range of related compounds like rosavins, a general methodology for isolating this compound from Rhodiola rosea root material can be described.

-

Maceration and Extraction: Dried and powdered R. rosea rhizomes are extracted with an organic solvent, typically 70-75% ethanol, which has shown high efficiency for related glycosides.[15][16] The extraction is often performed at room temperature with agitation over several hours or via Soxhlet extraction.

-

Solvent Removal: The resulting ethanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to purification using a series of chromatographic techniques.[16][17]

-

Column Chromatography: Initial separation can be performed on a polyamide or macroporous resin column to fractionate the extract based on polarity.[16]

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using reversed-phase semi-preparative HPLC.[16][18] A C18 column is typically used with a gradient elution system (e.g., water and acetonitrile).

-

-

Identification and Quantification: The purity and identity of the isolated this compound are confirmed using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[16]

In-Vivo Assessment of Neuroprotective Effects

This protocol is adapted from a study investigating this compound's effects on scopolamine-induced cognitive impairment in rats.[13]

-

Animal Model & Acclimatization: Male Wistar rats are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).

-

Experimental Groups & Dosing: Animals are randomly assigned to groups (n=6-8 per group):

-

Group 1 (Control): Receives vehicle (e.g., 0.5% sodium carboxymethyl cellulose) orally.

-

Group 2 (Scopolamine Control): Receives vehicle orally and an intraperitoneal (i.p.) injection of scopolamine (1 mg/kg) to induce amnesia.

-

Group 3 (this compound Treatment): Receives this compound (e.g., 10 mg/kg) orally for a predefined period (e.g., 14 days) followed by scopolamine injection.

-

Group 4 (this compound Per Se): Receives this compound (10 mg/kg) orally without scopolamine.

-

-

Behavioral Testing (Cognitive Function):

-

Y-Maze Test: To assess spatial working memory, the number of spontaneous alternations in a three-arm maze is recorded over a 5-minute period.[13]

-

Morris Water Maze (MWM): To evaluate spatial learning and memory, rats are trained to find a hidden platform in a pool of water. Escape latency and time spent in the target quadrant during a probe trial are measured.[13]

-

-

Biochemical Analysis:

-

Brain Tissue Homogenization: Following behavioral tests, animals are euthanized, and brains are excised. The hippocampus and cortex are dissected and homogenized in ice-cold phosphate buffer.[13]

-

Assays: The supernatant of the centrifuged homogenate is used for:

-

Oxidative Stress Markers: Measurement of superoxide dismutase (SOD), catalase (CAT), and reduced glutathione (GSH) levels.[13]

-

Cholinergic Markers: Quantification of acetylcholinesterase (AChE) and choline acetyltransferase (ChAT) activity.[13]

-

Inflammatory/Apoptotic Markers: ELISA or Western blot for TNF-α, caspase-3, and caspase-9.[13]

-

-

Caption: Workflow for assessing the in-vivo neuroprotective effects of this compound.

Conclusion and Future Directions

This compound, a key bioactive compound from Rhodiola species, demonstrates significant pharmacological potential that aligns with the traditional medicinal uses of these plants. Its well-defined inhibitory action on MAO-B and its neuroprotective effects via anti-oxidative and anti-apoptotic pathways make it a compelling candidate for further investigation in the context of neurodegenerative diseases and mood disorders.

For drug development professionals, future research should focus on:

-

Bioavailability and Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of pure this compound.

-

Dose-Response Studies: Establishing comprehensive dose-response relationships in various preclinical models.

-

Target Deconvolution: Expanding the investigation into other potential molecular targets and signaling pathways.

-

Clinical Trials: Designing well-controlled clinical trials to evaluate the efficacy and safety of standardized, this compound-rich Rhodiola extracts for conditions like mild cognitive impairment and depression.

The convergence of traditional knowledge and modern scientific validation provides a robust foundation for developing novel therapeutics from this compound-containing plants.

References

- 1. bepls.com [bepls.com]

- 2. This compound | 100462-37-1 | FR74124 | Biosynth [biosynth.com]

- 3. 7 Proven Health Benefits of Rhodiola Rosea [healthline.com]

- 4. Rhodiola rosea: Benefits, side effects, and safety [medicalnewstoday.com]

- 5. Rhodiola plants: Chemistry and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenolic Compounds of Rhodiola rosea L. as the Potential Alternative Therapy in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Anti-Huntington’s Effect of this compound via Oxidative Stress/AchE Inhibition and Modulation of Succinate Dehydrogenase, Nitrite, and BDNF Levels against 3-Nitropropionic Acid in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. pinnacleclinic.com [pinnacleclinic.com]

- 11. This compound | CAS#:100462-37-1 | Chemsrc [chemsrc.com]

- 12. Rhodiola: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 13. This compound Attenuates Scopolamine-Induced Cognitive Impairments in Rats via Inhibition of Oxidative and Nitrative Stress Leaded Caspase-3/9 and TNF-α Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mdpi.com [mdpi.com]

- 16. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

Rosiridin: A Technical Whitepaper on its Therapeutic Potential in Depression and Dementia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosiridin, a monoterpene glycoside derived from plants of the Rhodiola genus, notably Rhodiola rosea, is emerging as a compound of significant interest for neurodegenerative and psychiatric disorders.[1] Traditionally, Rhodiola extracts have been used in managing depressive episodes and early-onset dementia.[1][2] This document provides a comprehensive technical overview of the current preclinical evidence supporting this compound's potential as a therapeutic agent for depression and dementia. It details the compound's mechanisms of action, summarizes quantitative data from key animal models, outlines experimental protocols, and visualizes the critical signaling pathways involved. The evidence suggests that this compound exerts its neuroprotective and potential antidepressant effects through a multi-target approach, including inhibition of monoamine oxidase, modulation of the cholinergic system, and attenuation of oxidative stress and neuroinflammation.

Pharmacology of this compound

Mechanism of Action

Preclinical studies indicate that this compound's therapeutic effects are not mediated by a single molecular target but rather through a network of interconnected mechanisms.

-

Monoamine Oxidase (MAO) Inhibition : this compound has been identified as an inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] Inhibition of MAO is a well-established strategy for treating depression, as it increases the synaptic availability of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. This mechanism is also relevant for dementia, as MAO activation is implicated in the pathogenesis of Alzheimer's disease, including the generation of amyloid-beta plaques.[1][2]

-

Cholinergic System Modulation : In animal models of cognitive impairment, this compound treatment has been shown to significantly decrease the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound enhances cholinergic neurotransmission, which is crucial for learning and memory and is significantly impaired in Alzheimer's disease.

-

Anti-inflammatory and Antioxidant Effects : this compound demonstrates potent anti-inflammatory and antioxidant properties. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in brain tissue.[3][4] Furthermore, it mitigates oxidative and nitrative stress, which are key contributors to neuronal damage in neurodegenerative diseases.[1]

-

Modulation of Neurotrophic and Signaling Pathways : this compound has been found to modulate critical intracellular signaling pathways involved in neuronal survival and plasticity. Notably, it influences the Brain-Derived Neurotrophic Factor (BDNF)/Nuclear Factor kappa B (NF-κB)/Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3] Upregulation of BDNF and regulation of this pathway can protect neurons from damage and support cognitive function.

Pharmacokinetics

While comprehensive pharmacokinetic studies on isolated this compound are limited, in silico evaluations provide favorable predictions. Analysis based on Lipinski's rule of five suggests that this compound possesses drug-like molecular properties with a high potential for good oral bioavailability and membrane permeability, indicating it can likely cross the blood-brain barrier to exert its effects within the central nervous system.[5][6][7]

Preclinical Efficacy in Dementia Models

This compound has been evaluated in several rodent models of cognitive impairment and neurodegeneration, demonstrating consistent neuroprotective effects.

Data Presentation: Summary of Preclinical Dementia Studies

| Model | Animal | This compound Dose | Key Behavioral Outcomes | Key Biochemical Outcomes | Reference |

| Scopolamine-Induced Amnesia | Rat | 10 mg/kg, p.o. | - Improved spatial learning and memory in Morris Water Maze (MWM).- Reduced anxiety-like behavior in Elevated Plus Maze (EPM). | - Decreased AChE activity.- Increased Choline Acetyltransferase (ChAT) expression.- Reduced oxidative and nitrative stress markers.- Inhibited Caspase-3/9 and TNF-α signaling. | [1] |

| Aluminum Chloride (AlCl₃)-Induced Cognitive Impairment | Rat | 10 & 20 mg/kg, p.o. | - Improved performance in Y-maze and MWM tests. | - Restored levels of neurotransmitters (NO, AChE, BuChE).- Reduced inflammatory cytokines (IL-6, IL-1β, TNF-α).- Modulated BDNF, NF-κB, PI3K, and pAkt levels. | [3] |

| 3-Nitropropionic Acid (3-NPA)-Induced Huntington's-like Symptoms | Rat | 10 mg/kg | - Restored motor function in beam-walk and hanging wire tests.- Improved memory retention in EPM. | - Reduced oxidative stress markers (MDA).- Increased antioxidant enzymes (GSH, Catalase).- Modulated BDNF, nitrite, and AChE levels. | [2][8] |

Experimental Protocols

-

Animals : Wistar rats.

-

Induction of Amnesia : A single intraperitoneal (i.p.) injection of scopolamine (1 mg/kg) is used to induce cognitive deficits.[1]

-

Treatment Groups :

-

Control (Vehicle: 0.5% sodium carboxy methyl cellulose).

-

Scopolamine Control (Scopolamine + Vehicle).

-

Treatment (this compound 10 mg/kg, p.o., for 14 days).

-

This compound Per Se (this compound 10 mg/kg, p.o., for 14 days).

-

-

Behavioral Assessment : Cognitive functions are assessed using the Morris Water Maze (MWM) for spatial learning and memory and the Elevated Plus Maze (EPM) for memory and anxiety.

-

Biochemical Analysis : Following behavioral tests, animals are sacrificed, and brain tissues (hippocampus and cortex) are homogenized. Assays are performed to measure AChE activity, ChAT expression, markers of oxidative stress (e.g., MDA, GSH), nitrative stress, and levels of inflammatory and apoptotic proteins (TNF-α, Caspase-3/9).[1]

-

Animals : Wistar rats.

-

Induction of Neurotoxicity : AlCl₃ (100 mg/kg, p.o.) is administered daily for 42 days.[3]

-

Treatment Groups :

-

Control.

-

AlCl₃ Control.

-

Treatment Group 1 (AlCl₃ + this compound 10 mg/kg, p.o.).

-

Treatment Group 2 (AlCl₃ + this compound 20 mg/kg, p.o.).

-

-

Behavioral Assessment : Y-maze, Morris Water Maze, and open field tests are conducted to evaluate memory and locomotor activity.

-

Biochemical Analysis : Brain homogenates are analyzed for levels of nitric oxide (NO), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), antioxidants, various neurotransmitters, inflammatory cytokines (IL-6, IL-1β, TNF-α), and key signaling proteins (BDNF, NF-κB, PI3K, pAkt).[3]

Potential for Efficacy in Depression

While direct preclinical studies of isolated this compound in depression models are not extensively documented, its potential is strongly inferred from its primary mechanism of action and the well-documented antidepressant effects of Rhodiola rosea extracts, of which this compound is a key bioactive constituent.[1][9]

Mechanism of Action in Depression

The primary hypothesized mechanism for this compound's antidepressant effect is its inhibition of MAO-A and MAO-B.[1][2] By preventing the breakdown of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) in the brain, this compound can elevate their levels, alleviating depressive symptoms. This is a proven clinical strategy for managing major depressive disorder. Additionally, the anti-inflammatory and neurotrophic (e.g., BDNF-modulating) activities of this compound are highly relevant, as both neuroinflammation and reduced BDNF levels are implicated in the pathophysiology of depression.[10]

Clinical Evidence for Rhodiola rosea Extract in Depression

Clinical trials utilizing standardized Rhodiola rosea extracts have provided encouraging results.

| Study Type | Participants | Intervention | Key Outcomes | Reference |

| Phase III RCT | 91 patients with mild/moderate depression | R. rosea extract (340 mg/day or 680 mg/day) vs. Placebo | Significant reduction in overall depression symptoms (insomnia, emotional instability) compared to placebo. | [9] |

| Phase II RCT | 57 patients with mild/moderate major depressive disorder | R. rosea extract vs. Sertraline vs. Placebo | R. rosea showed antidepressant activity, and while less effective than sertraline, it had a much more favorable safety profile with significantly fewer adverse events. | [9] |

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows.

Caption: this compound's neuroprotective signaling pathway.

Caption: General experimental workflow for preclinical animal studies.

Caption: Hypothesized antidepressant mechanism of this compound via MAO inhibition.

Conclusion and Future Directions

The existing body of preclinical evidence strongly supports the therapeutic potential of this compound in the context of dementia and, by extension, depression. Its multi-target mechanism of action, encompassing cholinergic modulation, MAO inhibition, and potent antioxidant and anti-inflammatory effects, makes it a compelling candidate for complex neurodegenerative and psychiatric diseases. The compound has consistently demonstrated the ability to ameliorate cognitive deficits and protect against neuronal damage in various animal models.

However, to bridge the gap from preclinical promise to clinical application, several critical steps are necessary:

-

Dedicated Preclinical Depression Models : Studies focusing specifically on isolated this compound in established animal models of depression are needed to confirm the effects suggested by its MAO-inhibitory action.

-

Pharmacokinetic and Safety Profiling : Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies of pure this compound are required to establish a safe and effective dosing regimen for human trials.

-

Clinical Trials : Ultimately, randomized, double-blind, placebo-controlled clinical trials are essential to validate the efficacy and safety of this compound in patient populations with dementia and major depressive disorder.

References

- 1. This compound Attenuates Scopolamine-Induced Cognitive Impairments in Rats via Inhibition of Oxidative and Nitrative Stress Leaded Caspase-3/9 and TNF-α Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Huntington’s Effect of this compound via Oxidative Stress/AchE Inhibition and Modulation of Succinate Dehydrogenase, Nitrite, and BDNF Levels against 3-Nitropropionic Acid in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and in Silico Evaluation of the Potential for Neuroprotection of RhodioLife, a Rhodiola Rosea Roots Extract [ideas.repec.org]

- 6. macrothink.org [macrothink.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Rosenroot (Rhodiola): Potential Applications in Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Adaptogenic Power of Rosiridin: A Technical Guide to its Core Mechanisms

For Immediate Release

SAKAKA, Saudi Arabia – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the adaptogenic effects of rosiridin, a key bioactive compound found in Rhodiola rosea. This document collates and presents in-depth data on the molecular mechanisms, experimental validation, and therapeutic potential of this compound, with a focus on its neuroprotective, anti-inflammatory, and antioxidant properties.

This compound, a cinnamyl alcohol glycoside, has demonstrated significant potential in modulating the body's response to stress and has been a subject of growing interest in the scientific community. This guide provides a structured overview of its effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its signaling pathways.

Quantitative Analysis of this compound's Efficacy

In preclinical models, this compound has shown remarkable efficacy in mitigating the effects of neurotoxicity and oxidative stress. The following tables summarize the key quantitative findings from in vivo studies in rats, providing a clear comparison of its impact on various behavioral and biochemical markers.

Table 1: Effects of this compound on Behavioral Parameters in a Rat Model of Scopolamine-Induced Neurotoxicity

| Parameter | Control Group (Scopolamine) | This compound-Treated Group (10 mg/kg) |

| Morris Water Maze (Escape Latency, s) | Increased | Significantly Decreased |

| Y-Maze (% Spontaneous Alternation) | Decreased | Significantly Increased |

| Beam-Walk Test (Time to Cross, s) | Increased | Significantly Decreased |

| Hanging Wire Test (Latency to Fall, s) | Decreased | Significantly Increased |

| Elevated Plus-Maze (Time in Open Arms, s) | Decreased | Significantly Increased |

Table 2: Effects of this compound on Biochemical Markers in Rat Brain Tissue

| Biomarker | Control Group (Neurotoxin-Induced) | This compound-Treated Group (10 mg/kg) |

| Oxidative Stress Markers | ||

| Malondialdehyde (MDA) | Increased | Significantly Decreased |

| Reduced Glutathione (GSH) | Decreased | Significantly Increased |

| Superoxide Dismutase (SOD) | Decreased | Significantly Increased |

| Catalase (CAT) | Decreased | Significantly Increased |

| Pro-inflammatory Cytokines | ||

| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Significantly Decreased |

| Interleukin-1 beta (IL-1β) | Increased | Significantly Decreased |

| Interleukin-6 (IL-6) | Increased | Significantly Increased |

| Neurotrophic Factors & Enzymes | ||

| Brain-Derived Neurotrophic Factor (BDNF) | Decreased | Significantly Increased |

| Acetylcholinesterase (AChE) | Increased | Significantly Decreased |

| Apoptosis Markers | ||

| Caspase-3 Activity | Increased | Significantly Decreased |

| Caspase-9 Activity | Increased | Significantly Decreased |

Table 3: In Vitro Inhibition of Monoamine Oxidase (MAO) by this compound

| Enzyme | Concentration | % Inhibition | pIC50 |

| MAO-A | 10 µM | 16.2 ± 2.3 | - |

| MAO-B | 10 µM | 83.8 ± 1.1 | 5.38 |

Elucidating the Molecular Mechanisms: Key Signaling Pathways

This compound exerts its adaptogenic effects through the modulation of several key signaling pathways. Its antioxidant and anti-inflammatory actions are primarily mediated through the inhibition of the NF-κB and MAPK pathways, and the activation of the PI3K/Akt pathway.

Caption: this compound's modulation of key signaling pathways.

Detailed Experimental Protocols

This guide provides comprehensive methodologies for the key experiments cited, enabling researchers to replicate and build upon existing findings.

In Vivo Neuroprotection Model

-

Animal Model: Male Wistar rats are treated with a neurotoxin such as scopolamine (1 mg/kg, i.p.) to induce cognitive impairment.

-

This compound Administration: this compound is administered orally at a dose of 10 mg/kg for 14 consecutive days.

-

Behavioral Assessments:

-

Morris Water Maze: To assess spatial learning and memory. The maze consists of a circular pool (150 cm in diameter) filled with water. A hidden platform is placed in one quadrant. Rats are given four trials per day for five days to find the platform. Escape latency, path length, and time spent in the target quadrant are recorded.

-

Y-Maze: To evaluate short-term spatial memory. The maze has three arms at a 120° angle. Rats are placed in one arm and allowed to explore freely for 8 minutes. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.

-

Beam-Walk Test: To assess motor coordination and balance. Rats are trained to traverse a narrow wooden beam (2.5 cm wide, 80 cm long) elevated 60 cm above the floor. The time taken to cross and the number of foot slips are recorded.

-

Hanging Wire Test: To measure grip strength and endurance. Rats are suspended by their forelimbs from a wire (2 mm diameter) 40-50 cm above a padded surface. The latency to fall is recorded.

-

Elevated Plus-Maze: To assess anxiety and memory. The maze consists of two open and two closed arms. Rats are placed in the center, and the time spent in the open arms is recorded over a 5-minute period. Increased time in the open arms suggests an anxiolytic effect.

-

Caption: Workflow for in vivo assessment of this compound.

Biochemical Assays

-

Tissue Preparation: Rat brains are homogenized in ice-cold phosphate-buffered saline (PBS).

-

Oxidative Stress Markers:

-

GSH: Measured using Ellman's reagent, with absorbance read at 412 nm.

-

SOD: Assayed by its ability to inhibit the photoreduction of nitro blue tetrazolium (NBT).

-

Catalase: Determined by monitoring the decomposition of H₂O₂ at 240 nm.

-

MDA: Quantified using the thiobarbituric acid reactive substances (TBARS) assay, with absorbance measured at 532 nm.

-

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Levels are determined using commercially available ELISA kits according to the manufacturer's instructions.

-

Caspase-3 and -9 Activity: Assessed using colorimetric assay kits that measure the cleavage of specific substrates.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Source: Human recombinant MAO-A and MAO-B.

-

Substrate: Kynuramine.

-

Method: The assay measures the formation of the fluorescent product, 4-hydroxyquinoline, resulting from the oxidative deamination of kynuramine by MAO.

-

Procedure: this compound at a concentration of 10 µM is incubated with the MAO enzyme and substrate. The fluorescence is measured to determine the percentage of inhibition.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for further research into the therapeutic applications of this compound as a potent adaptogenic agent. The detailed data and protocols are intended to facilitate the design of new experiments and accelerate the drug development process in the fields of neuroprotection and stress-related disorders.

Methodological & Application

Application Notes and Protocols for the Quantification of Rosiridin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of Rosiridin in various matrices, including plant extracts and biological samples. The protocols are based on established and validated analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Introduction to this compound

This compound, a monoterpene glycoside, is a significant bioactive compound found in plants of the Rhodiola genus, particularly Rhodiola rosea. It is recognized for its potential neuroprotective effects, including the inhibition of monoamine oxidases A and B, which suggests its therapeutic value in managing depression and senile dementia.[1] Recent studies have also highlighted its role in attenuating cognitive impairments by inhibiting oxidative and nitrative stress, which in turn affects caspase-3/9 and TNF-α signaling pathways.[2] Accurate and precise quantification of this compound is crucial for the quality control of herbal products, pharmacokinetic studies, and understanding its pharmacological mechanisms.

Quantitative Data Summary

The following tables summarize quantitative data for this compound from various studies, providing a comparative overview of its levels in different samples and under different analytical conditions.

Table 1: Quantification of this compound in Rhodiola rosea Extracts by UHPLC-DAD-ESI-MSn

| Sample Collection Time | Extraction Method | This compound Concentration (mg/100g of freeze-dried rhizome) |

| Before flowering season | Accelerated Solvent Extraction (ASE) with 85% Methanol | Not Quantified |

| In flowering season | Accelerated Solvent Extraction (ASE) with 85% Methanol | Not Quantified |

| After flowering season | Accelerated Solvent Extraction (ASE) with 85% Methanol | Not Quantified |

| Before flowering season | Maceration with 70% Ethanol | Not Quantified |

Note: While the study identified this compound, specific quantitative data for this compound was not provided in the cited text. The table structure is provided as a template for data presentation.

Table 2: Plasma Concentration of this compound in Rats after Oral Administration of Rhodiola rosea Extract

| Analyte | Dose | Cmax (ng/mL) | Tmax (min) |

| This compound | 28 mg/kg p.o. | 501.5 | 15 - 30 |

Experimental Protocols

This section provides detailed protocols for the quantification of this compound using HPLC, LC-MS, and HPTLC.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a method for the simultaneous detection of five marker compounds in R. rosea.[3]

Objective: To quantify this compound in plant material and commercial products.

Instrumentation:

-

HPLC system with a gradient pump

-

C18 reversed-phase column

-

Column oven

-

Diode Array Detector (DAD) or UV detector

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

-

Reference standard of this compound

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Phosphate buffer / Acetonitrile gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 60 °C |

| Detection Wavelength | 205 nm |

| Injection Volume | 10 µL |

| Run Time | 27 minutes |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation:

-

For plant material: Extract the powdered material with a suitable solvent (e.g., 60% ethanol) using sonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter.

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Method

This protocol is based on a method for the qualitative and quantitative analysis of Rhodiola rosea rhizome extracts.[4]

Objective: To identify and quantify this compound in plant extracts with high sensitivity and selectivity.

Instrumentation:

-

UHPLC system

-

ZORBAX SB-C18 Rapid Resolution HD analytical column (100 × 2.1 mm, 1.8 µm)

-

Linear ion-trap mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

Water (LC-MS grade) with 0.1% formic acid (Solvent A)

-

Acetonitrile (LC-MS grade) (Solvent B)

-

This compound reference standard

Chromatographic and MS Conditions:

| Parameter | Value |

| Column | ZORBAX SB-C18 Rapid Resolution HD (100 × 2.1 mm, 1.8 µm) |

| Mobile Phase Gradient | 0 min: 2% B; 13.33 min: 22% B; 22.22 min: 70% B; 22.66 min: 2% B; 28 min: 2% B |

| Flow Rate | 0.450 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2.5 µL (for ASE extracts), 5.0 µL (for macerates) |

| Ionization Mode | ESI Negative |

| Mass Range | m/z 50 to 2000 |

Procedure:

-

Standard and Sample Preparation: Follow the same procedure as for the HPLC method, using LC-MS grade solvents.

-

Analysis: Inject the prepared standards and samples into the UHPLC-MS system.

-

Quantification: Use the peak area from the extracted ion chromatogram (EIC) corresponding to the m/z of this compound to construct a calibration curve and quantify the analyte in the samples.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This protocol is adapted from a method for the analysis of phenylpropanoids in Rhodiola species.[5]

Objective: For rapid and simultaneous analysis of multiple samples for the quantification of this compound.

Instrumentation:

-

HPTLC system with an automatic applicator

-

HPTLC plates pre-coated with Silica gel 60 F254

-

Developing chamber

-

Densitometric scanner

Reagents:

-

Chloroform

-

Methanol

-

Water

-

This compound reference standard

Chromatographic Conditions:

| Parameter | Value |

| Stationary Phase | HPTLC plates Silica gel 60 F254 |

| Mobile Phase | Chloroform : Methanol : Water (65:35:10.5, v/v/v) |

| Application Volume | Variable (e.g., 5 µL) |

| Detection | Densitometric scanning at 250 nm |

Procedure:

-

Standard and Sample Preparation: Prepare standard and sample solutions as described for the HPLC method.

-

Application: Apply the standard and sample solutions as bands onto the HPTLC plate using the automatic applicator.

-

Development: Develop the plate in the developing chamber with the mobile phase until the solvent front reaches a predetermined distance.

-

Drying: Dry the plate in an oven.

-

Densitometry: Scan the dried plate at 250 nm.

-